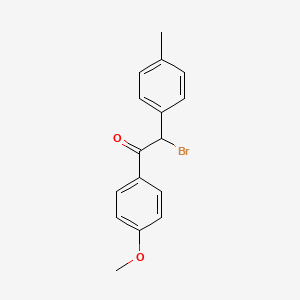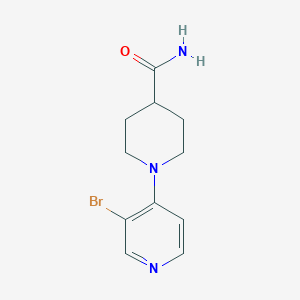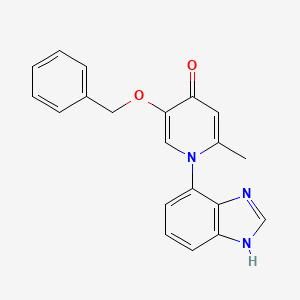
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyridinone Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyridinone is often found in compounds with significant medicinal properties
Méthodes De Préparation
The synthesis of 1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Pyridinone Formation: The pyridinone moiety can be introduced through a cyclization reaction involving a suitable precursor such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the benzimidazole and pyridinone fragments through a nucleophilic substitution or a similar reaction, often facilitated by a base or a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or pyridinone rings, depending on the substituents and reaction conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of simpler fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Applications De Recherche Scientifique
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, including enzymes, receptors, and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound may find use in the development of new materials, catalysts, or chemical intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, while the pyridinone ring may interact with other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole core but differ in their substituents and overall structure.
Pyridinone Derivatives: Compounds like deferiprone, used as an iron chelator, contain the pyridinone moiety but have different substituents and pharmacological properties.
The uniqueness of this compound lies in its combination of both benzimidazole and pyridinone structures, which may confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C20H17N3O2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one |
InChI |
InChI=1S/C20H17N3O2/c1-14-10-18(24)19(25-12-15-6-3-2-4-7-15)11-23(14)17-9-5-8-16-20(17)22-13-21-16/h2-11,13H,12H2,1H3,(H,21,22) |
Clé InChI |
OQZLQIKCTDBWBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CN1C2=CC=CC3=C2N=CN3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
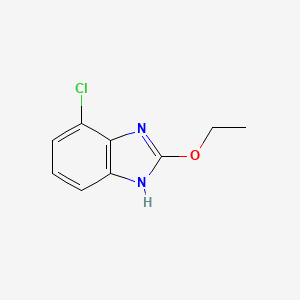
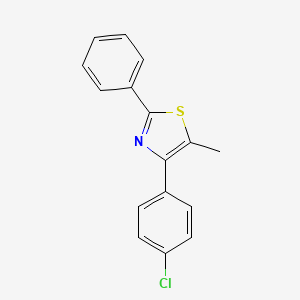


![diphenylmethyl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8714696.png)
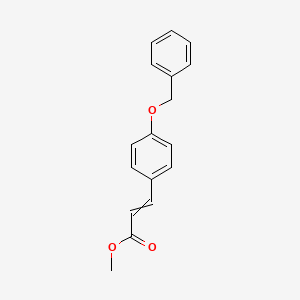
![1-[(3-Bromophenyl)sulfanyl]propan-2-one](/img/structure/B8714711.png)
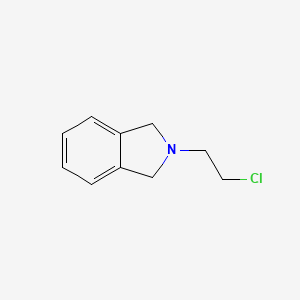

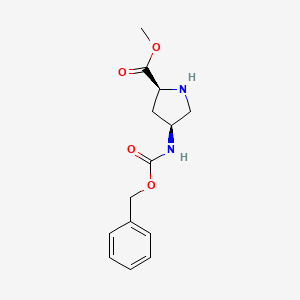
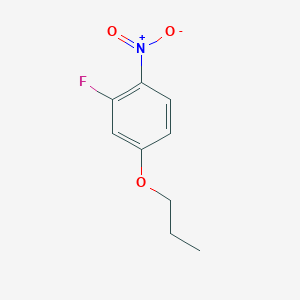
![Methyl 3-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8714740.png)
